molecular formula C6H3I2NO2 B1589429 1,4-Diiodo-2-nitrobenzene CAS No. 89488-57-3

1,4-Diiodo-2-nitrobenzene

Cat. No. B1589429
CAS RN: 89488-57-3
M. Wt: 374.9 g/mol
InChI Key: WNAMUUCHNYHBEV-UHFFFAOYSA-N
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Description

1,4-Diiodo-2-nitrobenzene is a chemical compound with the molecular formula C6H3I2NO2 . It has an average mass of 374.902 Da and a monoisotopic mass of 374.825287 Da .


Synthesis Analysis

The synthesis of 1,4-Diiodo-2-nitrobenzene involves several steps. One method involves the hydrogenation of 1-iodo-4-nitrobenzene using Ru-based nanoparticles catalysts promoted with different transition metals . Another method involves the displacement reactions with nitrite ions .


Molecular Structure Analysis

The molecular structure of 1,4-Diiodo-2-nitrobenzene consists of a benzene ring with two iodine atoms and one nitro group attached to it .


Chemical Reactions Analysis

The chemical reactions involving 1,4-Diiodo-2-nitrobenzene are complex and can involve several steps. For example, in one study, the conversion of 1-iodo-4-nitrobenzene was achieved using Ru-Me/Al2O3 catalysts in a continuous flow process .


Physical And Chemical Properties Analysis

1,4-Diiodo-2-nitrobenzene has a density of 2.6±0.1 g/cm3, a boiling point of 354.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 168.3±23.7 °C .

Scientific Research Applications

Application 1: Hydrogenation of 1-Iodo-4-Nitrobenzene

  • Summary of the Application : This research focused on the development of an active, selective, and long-term stable heterogeneous catalyst for the reductive hydrogenation of substituted nitroarenes in continuous operation mode . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .
  • Methods of Application or Experimental Procedures : Ru-based nanoparticles catalysts promoted with different transition metals (Zn, Co, Cu, Sn, or Fe) were supported on alumina spheres using a spray wet impregnation method . The freshly prepared catalysts were characterized using complementary methods including scanning transmission electron microscopy (STEM) and temperature programmed reduction (TPR) .
  • Results or Outcomes : The addition of the promotor affected the reducibility of Ru nanoparticles as well as the performance of the catalyst in the hydrogenation reaction . The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 .

Application 2: Synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide

  • Summary of the Application : 1-Iodo-2-nitrobenzene was used in one step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The synthesis resulted in the formation of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide .

Application 3: Synthesis of 1-(2-Nitrophenyl)-1H-indole

  • Summary of the Application : 1-Iodo-2-nitrobenzene was used in the synthesis of 1-(2-Nitrophenyl)-1H-indole .
  • Methods of Application or Experimental Procedures : The synthesis was carried out in the presence of PEG 3400 (poly(ethylene glycol))–Cs2CO3–copper pre-catalyst under microwave activation .
  • Results or Outcomes : The synthesis resulted in the formation of 1-(2-Nitrophenyl)-1H-indole .

Application 4: Synthesis of Flow-Compatible Ru-Me/Al2O3 Catalysts

  • Summary of the Application : This research focused on the development of an active, selective, and long-term stable heterogeneous catalyst for the reductive hydrogenation of substituted nitroarenes in continuous operation mode . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .
  • Methods of Application or Experimental Procedures : Ru-based nanoparticles catalysts promoted with different transition metals (Zn, Co, Cu, Sn, or Fe) were supported on alumina spheres using a spray wet impregnation method . The freshly prepared catalysts were characterized using complementary methods including scanning transmission electron microscopy (STEM) and temperature programmed reduction (TPR) .
  • Results or Outcomes : The addition of the promotor affected the reducibility of Ru nanoparticles as well as the performance of the catalyst in the hydrogenation reaction . The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 .

Application 5: Single-Atom Niobium Doped BCN Nanotubes

  • Summary of the Application : 1-Iodo-4-nitrobenzene was used in the development of single-atom niobium doped BCN nanotubes for highly sensitive detection .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The developed material exhibited high sensitivity .

Safety And Hazards

1,4-Diiodo-2-nitrobenzene is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

Future Directions

Future research on 1,4-Diiodo-2-nitrobenzene could focus on improving the efficiency of its synthesis and understanding its reactivity in various chemical reactions . The development of more environmentally friendly and cost-effective methods for its synthesis and use in chemical reactions is also an important area of research .

properties

IUPAC Name

1,4-diiodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAMUUCHNYHBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458174
Record name 1,4-Diiodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diiodo-2-nitrobenzene

CAS RN

89488-57-3
Record name 1,4-Diiodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Iodo-2-nitroaniline (6.60 g, 0.025 mol) was suspended in water (19 mL) and glacial acetic acid (17.5 mL) (Sapountzis et al., 2005, which is incorporated herein by reference). The mixture was cooled to 0° C. Sulfuric acid (17.5 mL, 0.328 mol) was added cautiously. The mixture was cooled to minus 5° C., and a solution of NaNO2 (1.90 g, 0.028 mol) in water (7.5 mL) was added dropwise at a rate that the temperature would not exceed 0° C. Upon completion of the addition the mixture was stirred for 30 minutes and was added in small portions to a boiling solution of sodium iodide (22.33 g, 0.149 mol) in water (7.5 mL) (CAUTION: vigorous nitrogen evolution!). The resulting mixture was kept at 60° C. for one hour, then cooled down to room temperature, followed by addition of diethyl ether (500 mL). The ether solution was separated, washed twice with water (150 mL) and once saturated NaHCO3 (150 mL). The solution was dried over Na2SO4 and concentrated in vacuo to a solid, which was recrystallized from ethanol to yield 1,4-diiodo-2-nitrobenzene (9.30 g, 99%). 1H NMR (400 MHz, CDCl3): δ 8.15 (d, 1H, J=2.0 Hz), 7.75 (d, 1H, J=8.3 Hz), 7.56 (dd, 1H, J=8.3 and 2.0 Hz).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Quantity
22.33 g
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
19 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
17.5 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

1,4-Diiodo-2-nitrobenzene 4-Iodo-2-nitroaniline (6.60 g, 0.025 mol) was suspended in water (19 mL) and glacial acetic acid (17.5 mL) (Sapountzis et al., 2005, which is incorporated herein by reference). The mixture was cooled to 0° C. Sulfuric acid (17.5 mL, 0.328 mol) was added cautiously. The mixture was cooled to minus 5° C., and a solution of NaNO2 (1.90 g, 0.028 mol) in water (7.5 mL) was added dropwise at a rate that the temperature would not exceed 0° C. Upon completion of the addition the mixture was stirred for 30 minutes and was added in small portions to a boiling solution of sodium iodide (22.33 g, 0.149 mol) in water (7.5 mL) (CAUTION: vigorous nitrogen evolution!). The resulting mixture was kept at 60° C. for one hour, then cooled down to room temperature, followed by addition of diethyl ether (500 mL). The ether solution was separated, washed twice with water (150 mL) and once saturated NaHCO3 (150 mL). The solution was dried over Na2SO4 and concentrated in vacuo to a solid, which was recrystallized from ethanol to yield 1,4-diiodo-2-nitrobenzene (9.30 g, 99%). 1H NMR (400 MHz, CDCl3): δ 8.15 (d, 1H, J=2.0 Hz), 7.75 (d, 1 H, J=8.3 Hz), 7.56 (dd, 1 H, J=8.3 and 2.0 Hz).
Name
1,4-Diiodo-2-nitrobenzene 4-Iodo-2-nitroaniline
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Quantity
22.33 g
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
19 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
17.5 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Danton - Synthesis, 2021 - thieme-connect.com
Regioselective I/Zn-exchange reactions were performed on polyiodinated arenes or heterocycles within 20 minutes at 0–25 C using the bimetallic combination pTol 2 Zn·2LiOR [R = (…
Number of citations: 1 www.thieme-connect.com
YH Guo, BL Liu - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
Number of citations: 1 scripts.iucr.org
A Desaintjean - 2021 - edoc.ub.uni-muenchen.de
Functionalized halogenated arenes and heteroarenes constitute key tools for building pharmaceuticals, materials and natural products. 8,125 A few metal-mediated methods such as …
Number of citations: 3 edoc.ub.uni-muenchen.de

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